molecular formula C37H50O12Si B117556 [(1R,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-1,16-dihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate CAS No. 370110-84-2

[(1R,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-1,16-dihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Cat. No. B117556
M. Wt: 714.9 g/mol
InChI Key: OWYICONKDDFJMF-KRVNPZJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-1,16-dihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate, also known as [(1R,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-1,16-dihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate, is a useful research compound. Its molecular formula is C37H50O12Si and its molecular weight is 714.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(1R,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-1,16-dihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1R,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-1,16-dihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

[(1R,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-diacetyloxy-1,16-dihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H50O12Si/c1-10-50(11-2,12-3)49-24-18-25-36(19-45-25,48-22(6)39)29-32(47-33(43)23-16-14-13-15-17-23)37(44)30(41)27(40)20(4)26(34(37,7)8)28(46-21(5)38)31(42)35(24,29)9/h13-17,24-25,28-30,32,41,44H,10-12,18-19H2,1-9H3/t24-,25+,28+,29-,30-,32-,35+,36-,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYICONKDDFJMF-KRVNPZJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(=O)C(C(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C(C(=O)[C@@H]([C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H50O12Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

714.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 10169095

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